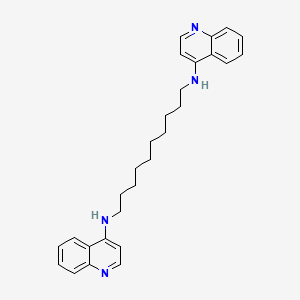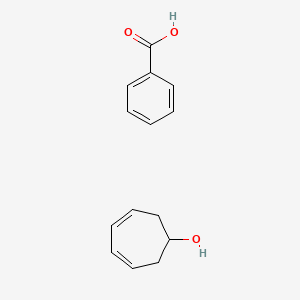
Benzoic acid;cyclohepta-3,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;cyclohepta-3,5-dien-1-ol: is a unique compound that combines the structural features of benzoic acid and cyclohepta-3,5-dien-1-ol Benzoic acid is a simple aromatic carboxylic acid, while cyclohepta-3,5-dien-1-ol is a cyclic alcohol with a seven-membered ring containing two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;cyclohepta-3,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohepta-3,5-dien-1-ol under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of benzoic acid and cyclohepta-3,5-dien-1-ol in the presence of a metal catalyst, such as palladium or platinum. This process allows for the selective reduction of the double bonds in cyclohepta-3,5-dien-1-ol while preserving the carboxylic acid group in benzoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;cyclohepta-3,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives and cyclohepta-3,5-dien-1-one.
Reduction: Reduction reactions can convert the double bonds in cyclohepta-3,5-dien-1-ol to single bonds, resulting in cycloheptanol derivatives.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, leading to the formation of substituted benzoic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Benzoic acid derivatives and cyclohepta-3,5-dien-1-one.
Reduction: Cycloheptanol derivatives.
Substitution: Substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid;cyclohepta-3,5-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid;cyclohepta-3,5-dien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways.
Comparaison Avec Des Composés Similaires
Benzoic acid;cyclohepta-3,5-dien-1-ol can be compared with other similar compounds, such as:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Cyclohepta-3,5-dien-1-ol: A cyclic alcohol with potential biological activities.
Salicylic acid: An aromatic carboxylic acid with anti-inflammatory and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
59171-91-4 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
benzoic acid;cyclohepta-3,5-dien-1-ol |
InChI |
InChI=1S/C7H6O2.C7H10O/c8-7(9)6-4-2-1-3-5-6;8-7-5-3-1-2-4-6-7/h1-5H,(H,8,9);1-4,7-8H,5-6H2 |
Clé InChI |
FBSGKEAMVIOUQG-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CCC1O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)

![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
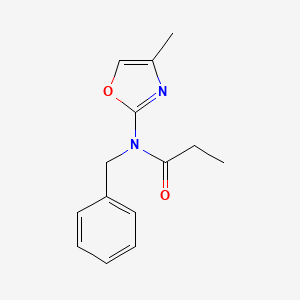

![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
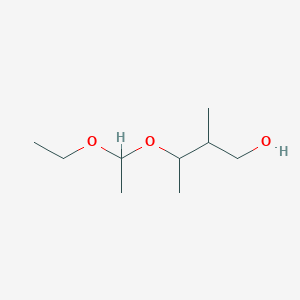
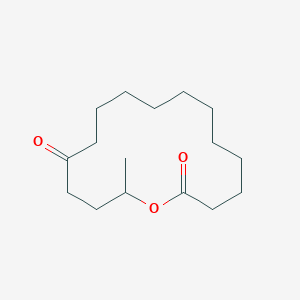
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
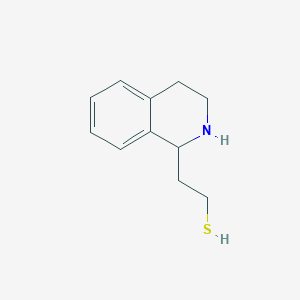
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
